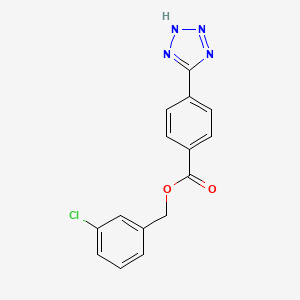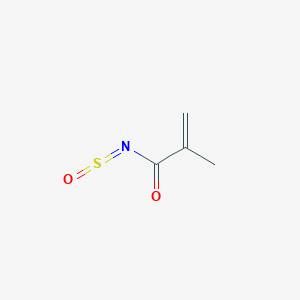
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is an organic compound with a unique structure that includes a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. Another method involves the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as water as a solvent, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for the oxidation of aromatic alkanes to carboxylic acids.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids .
Applications De Recherche Scientifique
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-methyl-N-[2-(2-oxoimidazolidin-1-yl)ethyl]prop-2-enamide
Uniqueness
2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is unique due to its sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
669777-53-1 |
|---|---|
Formule moléculaire |
C4H5NO2S |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
2-methyl-N-sulfinylprop-2-enamide |
InChI |
InChI=1S/C4H5NO2S/c1-3(2)4(6)5-8-7/h1H2,2H3 |
Clé InChI |
NUKVMYXOAIYBNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


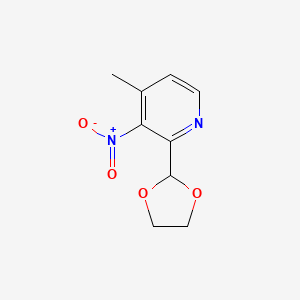
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
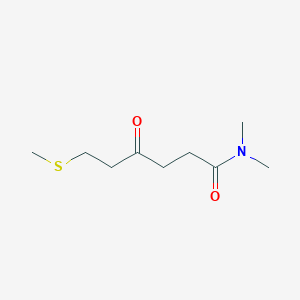
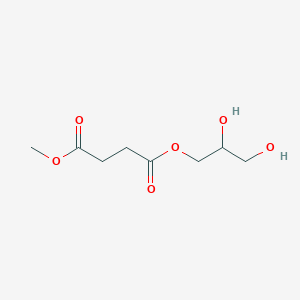
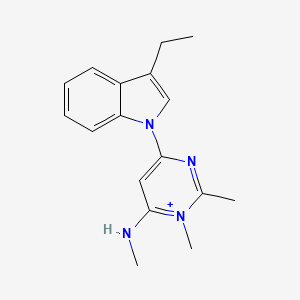
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
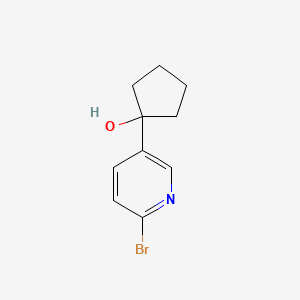
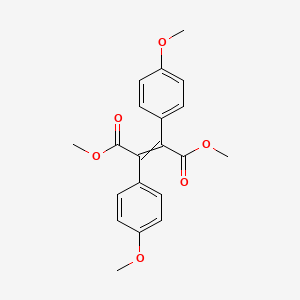
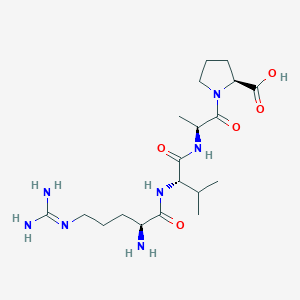
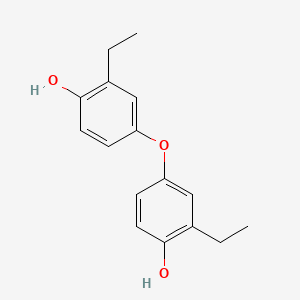

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
